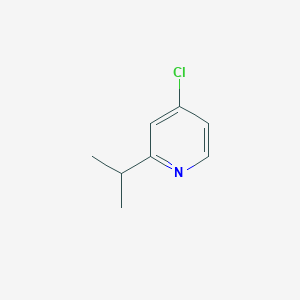

4-Chloro-2-isopropylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEPPZBLQNOHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542251 | |

| Record name | 4-Chloro-2-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98420-91-8 | |

| Record name | 4-Chloro-2-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-isopropylpyridine: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged heterocycle in a vast array of therapeutics. The strategic introduction of substituents onto this core is a fundamental tactic for modulating a compound's potency, selectivity, and pharmacokinetic profile. Among the vast toolkit of synthetic building blocks, halo-pyridines serve as exceptionally versatile intermediates.

This guide provides an in-depth technical examination of 4-Chloro-2-isopropylpyridine , a heterocyclic building block of increasing importance. We will move beyond a simple cataloging of data to explore the causality behind its chemical behavior—from the electronic rationale for its reactivity to its practical application in the synthesis of complex, biologically active molecules. This document is designed to serve as a practical resource for laboratory scientists seeking to leverage the unique properties of this valuable compound.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. While some experimental physical data for this compound is not widely published, its core identifiers and spectroscopic characteristics can be confidently established.

1.1: Key Chemical Identifiers

A summary of the essential identification data for this compound is presented below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 4-Chloro-2-(propan-2-yl)pyridine | |

| CAS Number | 98420-91-8 | [1] |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| Purity (Typical) | ≥97% | [1] |

1.2: Physical Properties

Experimental data for the melting and boiling points of this compound are not consistently reported in publicly available literature.[2][3] As a substituted pyridine, it is expected to be a liquid or low-melting solid at room temperature and soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

1.3: Spectroscopic Signature

No publicly archived experimental spectra are available for direct reproduction. However, based on the analysis of structurally related compounds such as 2-chloropyridine, 4-isopropylpyridine, and general principles of NMR spectroscopy, a predicted spectroscopic profile can be constructed.[4][5][6] This serves as a reliable guide for characterization.

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

Pyridine Ring Protons: Three signals are expected in the aromatic region (approx. δ 7.0-8.5 ppm).

-

H-6 (doublet, ~δ 8.3-8.5 ppm): Located adjacent to the nitrogen, this proton is the most deshielded.

-

H-5 (doublet, ~δ 7.1-7.3 ppm): Coupled to H-6.

-

H-3 (singlet, ~δ 7.0-7.2 ppm): Appears as a singlet due to the lack of adjacent protons.

-

-

Isopropyl Group Protons:

-

CH (septet, ~δ 3.0-3.2 ppm): Coupled to the six methyl protons.

-

CH₃ (doublet, ~δ 1.2-1.4 ppm): A single signal representing the six equivalent methyl protons, coupled to the methine proton.

-

Predicted ¹³C NMR (CDCl₃, 101 MHz):

-

Pyridine Ring Carbons: Five distinct signals are expected.

-

C-2 (~δ 160-165 ppm): The carbon bearing the isopropyl group is significantly deshielded.

-

C-6 (~δ 149-152 ppm): The carbon adjacent to nitrogen.

-

C-4 (~δ 145-148 ppm): The carbon attached to the electronegative chlorine atom is deshielded.[7]

-

C-3 & C-5 (~δ 120-125 ppm): These carbons typically appear in the more shielded region of the aromatic spectrum.[8]

-

-

Isopropyl Group Carbons:

-

CH (~δ 34-38 ppm)

-

CH₃ (~δ 22-25 ppm)

-

Section 2: Synthesis and Manufacturing Strategy

The preparation of this compound can be approached from several established routes in pyridine chemistry. A common and logical strategy involves the direct chlorination of a suitable pyridine precursor. The N-oxide pathway is often favored as it can activate the 4-position for nucleophilic attack by a chloride source.

2.1: Plausible Synthetic Workflow

A robust method for synthesizing 4-chloropyridines involves the treatment of a pyridine-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[9][10] This approach is generally effective for substrates that are stable under heating and acidic conditions.

Caption: Synthetic workflow for this compound.

2.2: Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established chemical principles for this transformation.[9][11]

-

N-Oxidation of 2-Isopropylpyridine:

-

To a solution of 2-isopropylpyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, perform an aqueous workup with a reducing agent (e.g., sodium thiosulfate) and a base (e.g., sodium bicarbonate) to remove excess peroxide and acidic byproducts.

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-isopropylpyridine N-oxide.

-

-

Chlorination of 2-Isopropylpyridine N-oxide:

-

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Phosphorus oxychloride is corrosive and reacts violently with water.

-

To a reaction vessel, add phosphorus oxychloride (POCl₃, 3-5 eq) and cool to 0 °C.

-

Slowly add the crude 2-isopropylpyridine N-oxide (1.0 eq) to the POCl₃.

-

After the addition is complete, carefully heat the reaction mixture to reflux (typically 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and then very slowly quench by pouring it onto crushed ice. This step is highly exothermic and must be done with extreme care.

-

Neutralize the acidic solution by the slow addition of a solid base, such as sodium carbonate or sodium hydroxide, until the pH is >8.

-

Extract the product from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

-

Section 3: Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity. The chlorine atom at the 4-position serves as a versatile synthetic handle, enabling the introduction of a wide range of functional groups essential for building molecular complexity in drug discovery programs.

3.1: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the 2- and 4-positions, as the nitrogen atom can effectively stabilize the negative charge in the intermediate (a Meisenheimer complex) through resonance.[12][13] Consequently, the C4-Cl bond in this compound is readily displaced by a variety of nucleophiles.

-

Causality: The rate-determining step of the SNAr reaction is the initial attack of the nucleophile.[12] For attack at the 4-position, a key resonance structure of the resulting anionic intermediate places the negative charge directly on the electronegative nitrogen atom. This provides significant stabilization that is not possible with attack at the 3- or 5-positions, thus lowering the activation energy for the reaction at C4.[12][14]

-

Common Nucleophiles: This reaction is highly effective for installing key pharmacophoric groups, including:

-

Amines (R₂NH): To form 4-aminopyridine derivatives.

-

Alcohols/Phenols (ROH): To form 4-alkoxy/aryloxy-pyridine ethers.

-

Thiols (RSH): To form 4-thioether derivatives.

-

3.2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful bond-forming tools in modern organic synthesis and are central to drug discovery.[15] this compound is a competent substrate for these transformations, although the C-Cl bond is the least reactive of the carbon-halogen bonds (I > Br > Cl) and often requires specialized catalyst systems for efficient activation.[16]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (RB(OR)₂) to form C-C bonds, ideal for introducing aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: A powerful alternative to SNAr for forming C-N bonds, especially with less nucleophilic amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Expertise in Catalyst Selection: The success of these couplings hinges on the choice of palladium precursor and, critically, the phosphine ligand. For activating the relatively inert C-Cl bond, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the initial oxidative addition step of the catalytic cycle.[17][18]

Caption: Key synthetic transformations of this compound.

Section 4: Applications in Drug Discovery and Development

The incorporation of a chlorine atom into a drug candidate can profoundly and beneficially impact its biological properties. It can enhance binding affinity by occupying hydrophobic pockets, block sites of metabolism to improve pharmacokinetic stability, and alter the pKa of nearby functional groups.[19][20] this compound provides a direct route to molecules that leverage these advantages within the proven 2-substituted pyridine scaffold.

While specific blockbuster drugs directly citing the use of CAS 98420-91-8 are not prominent, its value is demonstrated in the patent literature for creating libraries of novel compounds for screening. The scaffold is a key component in the synthesis of potential therapeutic agents. For instance, related structures like 4-chloro-pyridines are crucial intermediates in the synthesis of drugs like the antiplatelet agent Clopidogrel (via a multi-step synthesis involving a substituted pyridine core).[21] The reactivity profile of this compound makes it an ideal starting point for generating analogs of known bioactive molecules and for exploring novel chemical space. Its derivatives are frequently investigated as kinase inhibitors, GPCR modulators, and agents targeting other enzyme classes.

Section 5: Safety and Handling

As a chlorinated organic compound, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the medicinal chemist. Its well-defined reactivity, centered on the versatile C4-chloro group, allows for the reliable and efficient introduction of diverse chemical functionalities through both nucleophilic substitution and modern cross-coupling methodologies. The 2-isopropyl-4-substituted-pyridine core that it enables is a valuable scaffold for interacting with a wide range of biological targets. By understanding the fundamental principles governing its properties and reactions, researchers can effectively employ this building block to accelerate the discovery and development of the next generation of therapeutics.

References

- Fors, B. P., & Buchwald, S. L. (2010). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society.

- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Chemistry Frontiers.

- The Royal Society of Chemistry. (2011).

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

-

Chemical Synthesis Database. 4-chloro-2-isopropyl-6-methylpyrimidine 1-oxide. [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize in Chemistry Scientific Background. [Link]

-

Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Shandong Jincheng Pharmaceutical Group Co Ltd. (2011). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Eureka | Patsnap. [Link]

-

Shanghai Synches Co Ltd. (2013). Method for synthesizing 4-chloro-pyridine. Eureka | Patsnap. [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

-

Pearson+. We have considered nucleophilic aromatic substitution of pyridine.... Study Prep. [Link]

-

MDPI. (2022). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

- Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.

- Gregory, G. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

PubChem. 2-Chloro-4-isopropylpyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Isopropylpyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloro-3-isopropylpyridine. National Center for Biotechnology Information. [Link]

-

R. R. N. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

MDPI. (2023). Recent Insights into Bioactive Dichalcogen Derivatives: From Small Molecules to Complex Materials. [Link]

-

Huali, Q., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2-chloropropane. [Link]

-

PubChem. 4-Chloro-2-phenylpyridine. National Center for Biotechnology Information. [Link]

-

MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

Sources

- 1. 98420-91-8 | this compound - Moldb [moldb.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 98420-91-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Isopropylpyridine (696-30-0) 1H NMR [m.chemicalbook.com]

- 5. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]

- 7. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 11. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 18. nobelprize.org [nobelprize.org]

- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Chloro-2-isopropylpyridine (CAS 98420-91-8)

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, including its electron-deficient nature and the hydrogen-bonding capability of the ring nitrogen, allow it to interact effectively with biological targets, enhancing the pharmacokinetic profiles of drug candidates.[2] Within this vital class of compounds, halogenated pyridines serve as exceptionally versatile building blocks. 4-Chloro-2-isopropylpyridine (CAS 98420-91-8) is a prime example of such a reagent, offering chemists a strategic entry point for molecular elaboration. The chlorine atom at the 4-position acts as a proficient leaving group for nucleophilic aromatic substitution and a handle for modern cross-coupling reactions, while the isopropyl group at the 2-position provides steric bulk and lipophilicity, which can be crucial for modulating binding affinity and physicochemical properties. This guide provides a comprehensive technical overview of this compound, focusing on its properties, synthesis, reactivity, and practical applications in the laboratory setting.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use. This compound is a liquid at room temperature, a characteristic that influences handling and reaction setup.[3]

Physicochemical Data

The key properties of this compound are summarized below, providing a quick reference for experimental design, purification, and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 98420-91-8 | [3] |

| Molecular Formula | C₈H₁₀ClN | [3][4] |

| Molecular Weight | 155.62 g/mol | [4] |

| Physical Form | Liquid | [3] |

| Boiling Point | 180.1 ± 20.0 °C at 760 mmHg | [3] |

| Flash Point | 78.3 ± 7.4 °C | [3] |

| Purity (Typical) | 95-97% | [3][4] |

| Storage Temperature | 4 °C | [3] |

Safety and Handling

As with any halogenated organic compound, proper safety protocols are mandatory when handling this compound. The compound is classified as harmful and an irritant.

-

GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Signal Word : Warning.[3]

Causality in Handling Procedures: The specified hazard statements dictate the necessary precautions. The risk of respiratory irritation (H335) makes it imperative to handle this compound within a certified chemical fume hood to ensure adequate ventilation.[3] Because it causes skin and serious eye irritation (H315, H319), the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. This includes, at a minimum, nitrile gloves, a laboratory coat, and chemical safety goggles.[3] In case of accidental contact, immediate and thorough rinsing of the affected area is critical.

Incompatibilities: This compound should not be stored with strong oxidizing agents, strong acids, or strong bases, as these can lead to vigorous and potentially hazardous reactions.[2]

Synthesis Strategies

Representative Synthesis of a Chloro-isopropylpyridine Isomer

The following two-step process demonstrates a viable route to this class of compounds, starting from a commercially available chloropyridine ester.[5]

Step 1: Grignard Addition to Ester 2-Chloroisonicotinic acid methyl ester is treated with a Grignard reagent, methyl magnesium bromide, to form a tertiary alcohol. The ester carbonyl is highly electrophilic, and the Grignard reagent delivers two methyl equivalents to form the 2-hydroxyisopropyl group.

Step 2: Deoxygenation/Reduction The resulting 4-(2-hydroxyisopropyl)-2-chloropyridine is then reduced to remove the hydroxyl group. This is achieved using a silane reducing agent (triethylsilane) in the presence of a strong acid (trifluoroacetic acid), which protonates the hydroxyl group, turning it into a good leaving group (water) that is subsequently displaced by a hydride from the silane.[5]

Caption: A patented two-step synthesis workflow for an isomer.[5]

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound lies in its predictable reactivity, which allows for its incorporation into more complex molecules. The pyridine ring is electron-deficient, which makes the positions ortho and para to the nitrogen (C2, C4, C6) susceptible to nucleophilic attack.[6] The chlorine at the C4 position is therefore a prime site for substitution.

Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro group can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols. This reaction is fundamental to building molecular diversity. The isopropyl group at C2 provides steric hindrance that can influence the rate and regioselectivity of reactions, a factor medicinal chemists can exploit.

Palladium-Catalyzed Cross-Coupling Reactions

In modern synthetic chemistry, the true power of halopyridines is unlocked through transition-metal-catalyzed cross-coupling reactions. The C-Cl bond can be activated by a palladium catalyst to form new carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds with high efficiency and selectivity.

Common Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.[7]

These reactions are workhorses in drug discovery, enabling the modular assembly of complex molecular architectures. For instance, coupling this compound with a substituted arylboronic acid via a Suzuki reaction would yield a biaryl structure, a common motif in pharmacologically active compounds.

Caption: Major reaction pathways for this compound.

Experimental Protocol: Suzuki Cross-Coupling

To illustrate the practical application of this building block, a representative, field-proven protocol for a Suzuki cross-coupling reaction is provided below. This protocol is designed as a self-validating system, where the choice of reagents and conditions is explained by the underlying chemical principles.

Objective: To synthesize 4-(4-methoxyphenyl)-2-isopropylpyridine from this compound and 4-methoxyphenylboronic acid.

Materials:

-

This compound (1.0 mmol, 155.6 mg)

-

4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

-

Potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 424.6 mg)

-

1,4-Dioxane (5 mL)

-

Water (0.5 mL)

Protocol Workflow:

Caption: Step-by-step workflow for a typical Suzuki cross-coupling.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry 20 mL reaction vial equipped with a magnetic stir bar, add this compound (155.6 mg), 4-methoxyphenylboronic acid (182.4 mg), K₃PO₄ (424.6 mg), Pd(OAc)₂ (4.5 mg), and SPhos (16.4 mg).

-

Rationale: Adding solids first in a dry vessel prevents premature reaction or degradation of reagents. K₃PO₄ is a strong base essential for the transmetalation step of the catalytic cycle. SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the difficult oxidative addition to the C-Cl bond.[8]

-

-

Establish Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial using a vacuum pump and backfill with an inert gas like Argon or Nitrogen. Repeat this cycle three times.

-

Rationale: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic efficiency and reproducibility.

-

-

Solvent Addition: Degas the 1,4-dioxane and water by bubbling Argon through them for 15-20 minutes. Using a syringe, add 5 mL of degassed dioxane and 0.5 mL of degassed water to the reaction vial.

-

Rationale: The solvent mixture provides solubility for both organic and inorganic reagents. Water is often crucial for the efficacy of the phosphate base. Degassing the solvents removes dissolved oxygen.

-

-

Reaction Execution: Place the vial in a preheated heating block at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Rationale: Heat is required to overcome the activation energy of the catalytic cycle. Vigorous stirring ensures proper mixing of the heterogeneous mixture.

-

-

Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

-

Rationale: The workup removes the inorganic base, residual boronic acid, and palladium salts into the aqueous layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Rationale: Chromatography separates the desired product from unreacted starting material, ligand, and any side products.

-

-

Characterization: Confirm the identity and purity of the isolated product using analytical techniques such as NMR and Mass Spectrometry.[9][10]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular design. Its well-defined reactivity at the C4 position, governed by the principles of nucleophilic aromatic substitution and transition-metal catalysis, provides a reliable and versatile platform for the synthesis of novel compounds. For researchers in drug discovery, this building block offers a direct route to introduce the valuable 2-isopropylpyridine motif, enabling systematic exploration of structure-activity relationships. A firm grasp of its properties, handling requirements, and reaction protocols, as outlined in this guide, is essential for leveraging its full potential in the pursuit of new therapeutic agents.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

-

Gomha, S. M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(17), 5659. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

- Google Patents. (2021). CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine.

-

PubChem. 2-Chloro-4-isopropylpyridine. [Link]

- Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

- Eureka. (2011).

-

PubChem. 4-Chloropyridine. [Link]

-

SIELC. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

-

ResearchGate. (2020). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. [Link]

-

Godejohann, M., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Magnetochemistry, 8(11), 143. [Link]

-

ePrints Soton. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]

-

MDPI. (2017). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine - Google Patents [patents.google.com]

- 6. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of 4-Chloro-2-isopropylpyridine via the N-Oxide Pathway

Abstract

This technical guide provides a comprehensive overview of a robust and widely employed method for the synthesis of 4-Chloro-2-isopropylpyridine, a key heterocyclic intermediate in the development of pharmaceuticals and agrochemicals. The narrative focuses on the N-oxide pathway, a classic and highly effective strategy that leverages the unique electronic properties of pyridine N-oxides to achieve regioselective chlorination. This document delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and explains the causality behind critical procedural choices. It is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this important synthetic transformation.

Introduction: The Strategic Importance of this compound

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Among them, this compound serves as a versatile building block, offering two distinct points for further chemical modification: the reactive chloro group at the 4-position, susceptible to nucleophilic substitution, and the isopropyl group at the 2-position.

The direct chlorination of the parent 2-isopropylpyridine is challenging due to the inherent electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[1] Furthermore, such reactions often lack regioselectivity, leading to mixtures of isomers that are difficult to separate. To overcome these challenges, a more elegant and controlled strategy is employed: the activation of the pyridine ring via N-oxidation. This guide will detail this pathway, which proceeds in two primary stages:

-

N-Oxidation: Conversion of 2-isopropylpyridine to 2-isopropylpyridine N-oxide.

-

Deoxygenative Chlorination: Reaction of the N-oxide with a chlorinating agent to regioselectively install the chlorine atom at the 4-position and remove the N-oxide oxygen.

The N-Oxide Synthetic Pathway: A Mechanistic Deep Dive

The N-oxide functional group is not merely a protecting group; it is a powerful directing and activating moiety. The N-O bond fundamentally alters the electronic landscape of the pyridine ring, making it a cornerstone of modern heterocyclic chemistry.[2][3]

Rationale for the N-Oxide Strategy

Oxidation of the pyridine nitrogen to an N-oxide introduces a significant dipole moment and alters the resonance structures of the ring. The oxygen atom can donate electron density back into the ring via resonance, which preferentially increases the electron density at the 2- and 4-positions. This activation makes these positions susceptible to electrophilic attack. Conversely, the N-oxide moiety also enhances the ring's susceptibility to nucleophilic attack, a duality that is exploited in the chlorination step.[1]

Step 1: N-Oxidation of 2-Isopropylpyridine

The initial step involves the oxidation of the nitrogen atom of 2-isopropylpyridine. This is a classic electrophilic attack by the nitrogen lone pair on an oxygen-donating species.

Causality in Reagent Selection: Commonly used reagents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[2][4] The choice of hydrogen peroxide with a carboxylic acid is often preferred for large-scale synthesis due to cost-effectiveness and safety. A urea-hydrogen peroxide complex can also be used as a safer alternative.[5]

Mechanism: The reaction proceeds via a straightforward nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent. For peracetic acid (formed in situ from H₂O₂ and acetic acid), the mechanism involves a concerted transfer of the oxygen atom.

Step 2: Regioselective Deoxygenative Chlorination

This is the pivotal transformation where the desired 4-chloro substitution is achieved. Reagents such as phosphorus oxychloride (POCl₃) or oxalyl chloride are highly effective for this purpose.[6][7][8] The reaction with POCl₃ is a well-established method for converting pyridine N-oxides to chloropyridines.[8]

Mechanism of Action (with POCl₃): The reaction is a multi-step process that leverages the nucleophilicity of the N-oxide oxygen and the electrophilicity of the chlorinating agent.

-

Activation: The oxygen atom of the 2-isopropylpyridine N-oxide acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive pyridinium intermediate and displaces a chloride ion.

-

Nucleophilic Attack: The displaced chloride ion (Cl⁻) then acts as a nucleophile. It preferentially attacks the activated 4-position of the pyridine ring. The positive charge on the nitrogen atom makes the 2- and 4-positions highly electrophilic, and while attack at C2 is possible, attack at the sterically less hindered C4 position is often favored.

-

Rearomatization and Deoxygenation: The resulting intermediate undergoes elimination to restore the aromaticity of the pyridine ring. This step expels a dichlorophosphate moiety, which subsequently decomposes, completing the deoxygenation and yielding the final product, this compound.

The entire mechanistic cascade is visualized in the diagram below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]

- 6. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

4-Chloro-2-isopropylpyridine reactivity and stability studies

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-2-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted heterocyclic compound that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, conferred by the chloro, isopropyl, and pyridine moieties, dictate its reactivity and stability, making a thorough understanding of its chemical behavior essential for its effective application. The pyridine ring's nitrogen atom acts as an electron-withdrawing group, which significantly influences the reactivity of the C-Cl bond, particularly at the 4-position. This guide provides a detailed exploration of the reactivity profile and stability characteristics of this compound, offering field-proven insights and robust experimental protocols for its handling and application.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 98420-91-8[1] |

| Molecular Formula | C₈H₁₀ClN[1] |

| Molecular Weight | 155.62 g/mol [1] |

| Appearance | Typically an oily liquid or low-melting solid |

| Purity | Commercially available with ≥97% purity[1] |

Section 1: The Reactivity Profile of this compound

The reactivity of this compound is dominated by the chemistry of its activated chloro-substituent. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, especially at the 2- and 4-positions.

Nucleophilic Aromatic Substitution (SₙAr)

The C4 position of the pyridine ring is electron-deficient, making it susceptible to attack by nucleophiles. This is the most fundamental reaction pathway for this class of compounds.

Causality of Reactivity: The SₙAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is the determining factor for the reaction's feasibility. For attack at the C4 position, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization and thus favoring this pathway.[2]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Common nucleophiles used in SₙAr reactions with 4-chloro-pyridines include amines, alkoxides, and thiols. However, unless another strongly electron-withdrawing group is present, these reactions can require forcing conditions.[4]

Palladium-Catalyzed Cross-Coupling Reactions

For more complex molecular architectures, palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures by reacting an aryl halide with a boronic acid. 4-Chloropyridines are effective substrates in these reactions.[5][6]

Expert Insight: While aryl chlorides are generally less reactive than bromides or iodides, the "activated" nature of the C-Cl bond in 4-chloropyridine facilitates the crucial oxidative addition step in the catalytic cycle.[5] The choice of palladium catalyst and ligand is critical. Systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly employed.[5][7]

Sources

- 1. 98420-91-8 | this compound - Moldb [moldb.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-isopropylpyridine

Introduction: The Significance of 4-Chloro-2-isopropylpyridine in Modern Chemistry

This compound is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its substituted pyridine core is a prevalent motif in a wide array of biologically active molecules. The strategic placement of the chloro, isopropyl, and nitrogen functionalities allows for diverse downstream chemical modifications, making it a valuable intermediate for medicinal chemists and process development scientists. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings and practical considerations for each approach.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale of production, and safety considerations. This guide will explore the following key synthetic pathways:

-

Synthesis from 2-Chloroisonicotinic Acid Derivatives: A robust and high-yielding approach that builds the isopropyl group onto a pre-chlorinated pyridine ring.

-

Synthesis from 2-Isopropyl-4-hydroxypyridine (2-Isopropyl-4-pyridone): A classic strategy involving the chlorination of a pyridone precursor.

-

Synthesis from 2-Isopropyl-4-aminopyridine via Diazotization: A method that leverages the Sandmeyer reaction to introduce the chloro substituent.

-

Direct Chlorination of 2-Isopropylpyridine: An approach that explores the direct functionalization of the parent heterocycle, with a focus on regioselectivity.

Synthesis from 2-Chloroisonicotinic Acid Derivatives: A High-Yielding Pathway

This modern and efficient two-step synthesis commences with a readily available starting material, 2-chloroisonicotinic acid methyl ester, and constructs the desired isopropyl group. This method is particularly attractive due to its high reported yields and operational simplicity.[1]

Reaction Scheme:

Caption: Synthesis of this compound from 2-chloroisonicotinic acid methyl ester.

Mechanistic Insights

The first step involves the nucleophilic addition of a Grignard reagent, methyl magnesium bromide, to the ester carbonyl of 2-chloroisonicotinic acid methyl ester. This addition occurs twice to form a tertiary alcohol, 4-(2-hydroxyisopropyl)-2-chloropyridine. The subsequent reduction of the tertiary alcohol to the corresponding alkane is typically achieved using a silane-based reducing agent, such as triethylsilane, in the presence of a strong acid like trifluoroacetic acid (TFA). This reduction proceeds through a carbocation intermediate stabilized by the pyridine ring.

Experimental Protocol

Step 1: Synthesis of 4-(2-Hydroxyisopropyl)-2-chloropyridine

-

Dissolve 2-chloroisonicotinic acid methyl ester in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of methyl magnesium bromide (typically 2-3 equivalents) to the cooled solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(2-hydroxyisopropyl)-2-chloropyridine.

Step 2: Synthesis of this compound

-

To the crude 4-(2-hydroxyisopropyl)-2-chloropyridine, add a reducing agent such as triethylsilane.

-

Add a strong acid, for example, trifluoroacetic acid, to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress until the starting material is consumed.

-

After cooling, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to afford pure this compound.

Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature | Yield |

| 1 | 2-Chloroisonicotinic acid methyl ester | Methyl magnesium bromide, NH4Cl (aq) | THF | -78 °C to RT | High |

| 2 | 4-(2-Hydroxyisopropyl)-2-chloropyridine | Triethylsilane, Trifluoroacetic acid | - | Reflux | High |

Synthesis from 2-Isopropyl-4-hydroxypyridine (2-Isopropyl-4-pyridone): A Classic Approach

This strategy involves the initial synthesis of the corresponding 4-pyridone, which exists in tautomeric equilibrium with 4-hydroxypyridine, followed by chlorination. The chlorination of hydroxypyridines is a well-established transformation in heterocyclic chemistry.

Reaction Scheme:

Caption: Synthesis of this compound from 2-isopropyl-4-pyridone.

Mechanistic Insights

The chlorination of 4-pyridones with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) proceeds through the activation of the pyridone oxygen. In the case of POCl₃, the oxygen atom of the pyridone attacks the phosphorus atom, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion at the C4 position of the pyridine ring, followed by the elimination of a phosphate species, yields the desired 4-chloropyridine. The use of a base like pyridine can facilitate the reaction.

Experimental Protocol

Step 1: Synthesis of 2-Isopropyl-4-pyridone (Illustrative)

The synthesis of the 2-isopropyl-4-pyridone precursor can be achieved through various multi-step sequences, often involving condensation reactions to construct the pyridine ring.

Step 2: Chlorination of 2-Isopropyl-4-pyridone

-

To a flask containing 2-isopropyl-4-pyridone, add a chlorinating agent such as phosphorus oxychloride (POCl₃), often in excess.

-

Optionally, a base like pyridine can be added.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.

-

After the reaction is complete, carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Data Summary

| Step | Starting Material | Reagents | Temperature | Yield |

| 2 | 2-Isopropyl-4-pyridone | POCl₃ (or PCl₅) | Reflux | Moderate to Good |

Synthesis from 2-Isopropyl-4-aminopyridine via Diazotization: The Sandmeyer Reaction

This route involves the conversion of a 4-aminopyridine derivative into a diazonium salt, which is then displaced by a chloride ion in a copper(I)-catalyzed Sandmeyer reaction.

Reaction Scheme:

Caption: Synthesis of this compound via the Sandmeyer reaction.

Mechanistic Insights

The reaction begins with the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the subsequent Sandmeyer reaction, copper(I) chloride catalyzes the displacement of the diazonium group with a chloride ion. The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, dinitrogen gas, and a Cu(II) species. The aryl radical then abstracts a chlorine atom from the Cu(II) complex to form the final product and regenerate the Cu(I) catalyst.

Experimental Protocol

Step 1: Synthesis of 2-Isopropyl-4-aminopyridine (Illustrative)

The synthesis of the aminopyridine precursor can be challenging and may require a multi-step process.

Step 2: Diazotization and Sandmeyer Reaction

-

Dissolve 2-isopropyl-4-aminopyridine in a cold aqueous solution of a strong acid (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Effervescence (evolution of nitrogen gas) should be observed. The reaction may require gentle warming to go to completion.

-

Once the reaction is complete, neutralize the mixture with a base.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate.

-

Purify the product as needed.

Direct Chlorination of 2-Isopropylpyridine: A Question of Regioselectivity

The direct chlorination of 2-isopropylpyridine is conceptually the most straightforward approach. However, it is often complicated by issues of regioselectivity and potential side-chain chlorination.

Reaction Scheme:

Caption: Direct chlorination of 2-isopropylpyridine and potential products.

Mechanistic and Selectivity Considerations

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene due to the electron-withdrawing nature of the nitrogen atom. Substitution typically occurs at the 3- and 5-positions. The 2-isopropyl group is an ortho, para-directing group in benzene chemistry; however, in the pyridine system, its directing effect is superimposed on the inherent reactivity of the pyridine ring. The isopropyl group is weakly activating and directs electrophilic attack to the positions ortho and para to it (positions 3 and 5, and position 6). The inherent reactivity of the pyridine ring favors substitution at the 3- and 5-positions. Therefore, a mixture of isomers is likely, with substitution at the 4-position being less favored.

Furthermore, under radical conditions (e.g., using Cl₂ with UV light or a radical initiator), chlorination of the isopropyl side chain can become a significant competing reaction.[2]

Conclusion and Outlook

For the synthesis of this compound, the route starting from 2-chloroisonicotinic acid methyl ester offers a clear advantage in terms of yield and selectivity.[1] While traditional methods involving the chlorination of pyridone or aminopyridine precursors are viable, they may require more extensive optimization and potentially involve more hazardous reagents. The direct chlorination of 2-isopropylpyridine is the least promising approach due to the high probability of forming a complex mixture of regioisomers and side-chain chlorinated products.

Future research in this area may focus on the development of novel catalytic systems for the direct, regioselective C-H chlorination of substituted pyridines, which would represent a more atom-economical and sustainable synthetic strategy.

References

- CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine - Google Patents.

-

Side Chain Halogenation - YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Chloro-2-isopropylpyridine: Properties, Synthesis, and Applications

Introduction: The Strategic Value of a Halogenated Pyridine Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of halogen atoms, particularly chlorine, into heterocyclic scaffolds is a cornerstone of molecular design.[1][2][3] 4-Chloro-2-isopropylpyridine is a key heterocyclic building block that offers medicinal chemists and process scientists a versatile platform for structural elaboration.[4] Its unique substitution pattern—a nucleophilically displaceable chlorine atom at the 4-position and a sterically influencing isopropyl group at the 2-position—provides a nuanced balance of reactivity and physical properties.

This guide provides an in-depth analysis of the core physical and chemical characteristics of this compound, offering field-proven insights into its handling, characterization, and synthetic utility. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively leverage this valuable intermediate in their research and development endeavors.

Core Physicochemical & Structural Properties

A foundational understanding of a compound's physical properties is paramount for its effective use in experimental design, from solvent selection to reaction work-up and purification.

Molecular Structure

The structural arrangement of this compound dictates its inherent reactivity and spectroscopic signature. The electron-withdrawing nature of the nitrogen atom and the chloro substituent renders the pyridine ring electron-deficient, influencing its interaction with other molecules.

Caption: 2D Structure of this compound.

Summary of Physical Data

The following table consolidates the key physicochemical properties of this compound. This data is essential for planning experiments, ensuring safety, and predicting behavior in various chemical environments.

| Property | Value | Source(s) |

| CAS Number | 98420-91-8 | [4][5][6] |

| Molecular Formula | C₈H₁₀ClN | [4][6] |

| Molecular Weight | 155.62 g/mol | [4][6] |

| Appearance | Pale yellow oily liquid | [7] |

| Purity | Typically ≥97% | [4] |

| Boiling Point | Data not consistently available; related compounds suggest boiling under reduced pressure (e.g., 56°C / 15 mmHg for 4-chloro-2-methylpyridine) | [8] |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [9][10][11] |

Spectroscopic Characterization: A Guide to Structural Verification

Accurate structural confirmation is non-negotiable in chemical synthesis. The following sections detail the expected spectroscopic signatures for this compound, providing a self-validating system for identity and purity assessment.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a primary tool for determining the molecular weight and elemental composition of a compound. For this compound, the presence of a chlorine atom produces a highly characteristic isotopic pattern.

-

Molecular Ion (M⁺): The spectrum will exhibit two molecular ion peaks due to the natural abundance of chlorine isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

A peak at m/z = 155 corresponding to the molecule containing the ³⁵Cl isotope ([C₈H₁₀³⁵ClN]⁺).

-

A peak at m/z = 157 corresponding to the molecule containing the ³⁷Cl isotope ([C₈H₁₀³⁷ClN]⁺).

-

-

Isotopic Ratio: The relative intensity of the M⁺ peak (m/z 155) to the M+2 peak (m/z 157) will be approximately 3:1 .[12] This ratio is a definitive indicator of the presence of a single chlorine atom in the molecule or fragment.

-

Key Fragmentation Pattern: A common fragmentation pathway for alkyl-substituted pyridines is the loss of an alkyl radical. The most prominent fragmentation is expected to be the loss of a methyl group (•CH₃) from the isopropyl moiety, leading to a stable secondary carbocation.

-

[M-15]⁺: Peaks at m/z = 140 and m/z = 142 , also in a ~3:1 ratio, corresponding to the loss of a methyl radical.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms and the anisotropic effects of the pyridine ring. (Reference spectra for similar compounds can be found at ChemicalBook and NIST WebBook).[13][14][15]

-

¹H NMR (Proton NMR):

-

Pyridine Ring Protons (3H): The three protons on the aromatic ring will appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will exhibit characteristic splitting patterns (doublets or doublet of doublets).

-

Isopropyl Methine Proton (1H): This proton (-CH (CH₃)₂) will appear as a septet (or multiplet) due to coupling with the six equivalent methyl protons. It will likely be found in the δ 3.0-3.5 ppm region.

-

Isopropyl Methyl Protons (6H): The two methyl groups (-CH(CH₃ )₂) are chemically equivalent and will appear as a single, strong doublet in the upfield region (typically δ 1.2-1.4 ppm), coupled to the methine proton.

-

-

¹³C NMR (Carbon NMR):

-

Pyridine Ring Carbons (5C): Five distinct signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine (C4) and the carbon bearing the isopropyl group (C2) will be significantly shifted.

-

Isopropyl Carbons (2C): Two signals in the aliphatic region: one for the methine carbon (δ ~30-40 ppm) and one for the two equivalent methyl carbons (δ ~20-25 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

C-H Stretching:

-

Aromatic C-H stretching will appear as a group of weak to medium bands above 3000 cm⁻¹.

-

Aliphatic C-H stretching from the isopropyl group will be observed as strong bands in the 2850-2970 cm⁻¹ region.[16]

-

-

C=C and C=N Stretching: The pyridine ring vibrations will result in several characteristic sharp, medium-intensity bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine bond stretch typically appears as a strong band in the fingerprint region, between 600-800 cm⁻¹.[16]

Chemical Reactivity and Synthetic Potential

The chemical behavior of this compound is dominated by the electronic properties of the substituted pyridine ring.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position is activated towards nucleophilic displacement. The electron-deficient nature of the pyridine ring, enhanced by the chloro group itself, facilitates attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This reaction is a primary reason for the compound's utility as a building block, allowing for the introduction of diverse functional groups.

-

Stability: The compound is generally stable under normal laboratory conditions.[11] However, it should be protected from strong oxidizing agents and strong bases, with which it is incompatible.[9] Storage under an inert atmosphere is recommended to prevent gradual degradation.

Illustrative Synthetic Pathway

While various synthetic routes exist, a common approach involves the modification of a pre-formed pyridine ring. For instance, methods have been developed starting from precursors like 2-chloroisonicotinic acid methyl ester.[7]

Caption: General workflow for the synthesis of 2-Chloro-4-isopropylpyridine.[7]

Applications in Drug Discovery and Development

The incorporation of a chloro-substituent is a well-established strategy in medicinal chemistry to modulate a compound's pharmacological profile.[3] Chlorine can influence metabolic stability, lipophilicity, and binding interactions with biological targets. As such, this compound serves as a valuable starting point for the synthesis of novel therapeutic agents. Its utility spans various therapeutic areas where substituted pyridines are known to be active. More than 250 FDA-approved drugs contain chlorine, highlighting its importance in the pharmaceutical industry.[1][2]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. All protocols must be designed with a thorough understanding of a compound's potential hazards.

-

Hazard Identification: Based on data for similar chlorinated aromatic compounds, this compound is expected to cause skin irritation and serious eye irritation. It may also cause respiratory irritation and may be harmful if swallowed or in contact with skin.[9][10][17]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[10] Handling should be performed in a well-ventilated area or a chemical fume hood.[9][11]

-

Handling Procedures: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or dust. Ensure that eyewash stations and safety showers are readily accessible.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular engineering. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity make it an asset for researchers in medicinal chemistry and process development. A comprehensive understanding of its characteristics, from its mass spectrometric fingerprint to its handling requirements, enables scientists to design robust, safe, and efficient synthetic protocols, accelerating the discovery and development of novel chemical entities.

References

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from a representative SDS for a similar hazardous chemical.

- TCI Chemicals. (n.d.). Safety Data Sheet. Retrieved from a representative SDS for a similar hazardous chemical.

- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet - Isopropyl chloroacetate.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from a representative SDS for a similar hazardous chemical.

-

PubChem. (n.d.). 2-Chloro-4-isopropylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-isopropylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine.

-

NIST. (n.d.). 4-Isopropylpyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

Gregory, G. H., et al. (n.d.). NMR Chemical Shifts of Trace Impurities. EPFL. Retrieved from [Link]

-

NIST. (n.d.). 4-Isopropylpyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-2-(heptafluoropropyl)pyridine. Retrieved from [Link]

-

S. K. Ghorai, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

S. K. Ghorai, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Eureka. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-phenylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Chloro-2-(chloromethyl)-3-methylpyridine Hydrochloride. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of 2-chloropropane. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 98420-91-8 | this compound - Moldb [moldb.com]

- 5. parchem.com [parchem.com]

- 6. This compound | 98420-91-8 [chemicalbook.com]

- 7. CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. 4-Isopropylpyridine [webbook.nist.gov]

- 14. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum [chemicalbook.com]

- 15. 4-Isopropylpyridine (696-30-0) 1H NMR [m.chemicalbook.com]

- 16. C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Data for 4-Chloro-2-isopropylpyridine: An In-depth Technical Guide

Introduction

4-Chloro-2-isopropylpyridine stands as a significant heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique substitution pattern—a halogen at the 4-position and an alkyl group at the 2-position—imparts specific electronic and steric properties that are pivotal in the design of novel bioactive molecules. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in drug discovery and development. Spectroscopic analysis provides the foundational data for this understanding, offering a detailed view into the molecule's architecture and connectivity.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond a mere presentation of data, this document delves into the rationale behind spectral interpretation and outlines robust, field-proven protocols for data acquisition. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently identify, characterize, and utilize this versatile chemical entity.

Chemical Structure and Isomeric Considerations

The isomeric placement of substituents on the pyridine ring significantly influences the spectroscopic output. This guide focuses on this compound. It is crucial to distinguish it from its isomer, 2-Chloro-4-isopropylpyridine, as their spectral properties will differ, particularly in the aromatic region of the NMR spectra and in mass spectrometric fragmentation patterns.

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform (CDCl₃) is expected to exhibit distinct signals corresponding to the isopropyl group and the protons on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-6 |

| ~7.2 | d | 1H | H-5 |

| ~7.1 | s | 1H | H-3 |

| ~3.1 | sept | 1H | -CH(CH₃)₂ |

| ~1.3 | d | 6H | -CH(CH ₃)₂ |

-

Aromatic Protons (H-6, H-5, H-3): The pyridine ring protons will appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the nitrogen. It will likely appear as a doublet, coupled to H-5. The proton at the 5-position (H-5) will also be a doublet, coupled to H-6. The proton at the 3-position (H-3) is expected to be a singlet as it has no adjacent protons.

-

Isopropyl Protons: The methine proton of the isopropyl group [-CH(CH₃)₂] is expected to appear as a septet due to coupling with the six equivalent methyl protons. The six methyl protons [-CH(CH ₃)₂] will appear as a doublet, coupled to the single methine proton.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-2 |

| ~150 | C-6 |

| ~145 | C-4 |

| ~122 | C-5 |

| ~120 | C-3 |

| ~35 | -C H(CH₃)₂ |

| ~22 | -CH(C H₃)₂ |

-

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will appear in the downfield region (120-165 ppm). The carbon attached to the nitrogen (C-2 and C-6) and the carbon attached to the chlorine (C-4) will be the most deshielded.

-

Isopropyl Group Carbons: The carbons of the isopropyl group will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 3: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Ion | Notes |

| 155/157 | [M]⁺ (Molecular Ion) | Isotopic pattern for one chlorine atom (approx. 3:1 ratio).[1] |

| 140/142 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |

| 112/114 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |

The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[1] The fragmentation is likely to be initiated by the loss of a methyl radical from the isopropyl group, leading to a stable secondary carbocation.

Caption: A simplified proposed fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-200).

-

Detection: Detect the ions and generate the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring and the alkyl group.

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Pyridine) |

| 2970-2870 | C-H stretch | Aliphatic (Isopropyl) |

| ~1600, ~1470 | C=C and C=N stretching | Aromatic (Pyridine) |